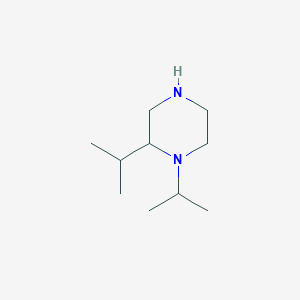
(R)-(3-Hydroxy-2-methylpropyl)triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide is a chemical compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups In this case, the phosphorus atom is bonded to three phenyl groups and one (3-hydroxy-2-methylpropyl) group The bromide ion serves as the counterion to balance the positive charge on the phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with ®-3-bromo-2-methylpropan-1-ol. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the triphenylphosphine attacks the carbon atom bonded to the bromine atom, resulting in the formation of the phosphonium salt.
Industrial Production Methods
On an industrial scale, the production of ®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium iodide (NaI) can be used to replace the bromide ion.
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding phosphine.
Substitution: The major products are the corresponding chloride or iodide salts.
科学研究应用
®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used as a probe to study cellular processes involving phosphonium salts.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide involves its ability to interact with biological membranes. The positively charged phosphonium group allows the compound to easily cross lipid bilayers, making it an effective carrier for delivering drugs or other molecules into cells. Once inside the cell, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
- Triphenylphosphonium chloride
- Triphenylphosphonium iodide
- ®-(3-Hydroxy-2-methylpropyl)triphenylphosphonium chloride
- ®-(3-Hydroxy-2-methylpropyl)triphenylphosphonium iodide
Uniqueness
®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide is unique due to the presence of the (3-hydroxy-2-methylpropyl) group, which imparts specific chemical and biological properties. This group allows the compound to participate in unique chemical reactions and enhances its ability to interact with biological membranes, making it a valuable tool in various scientific research applications.
属性
分子式 |
C22H24BrOP |
|---|---|
分子量 |
415.3 g/mol |
IUPAC 名称 |
[(2R)-3-hydroxy-2-methylpropyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1/t19-;/m1./s1 |
InChI 键 |
KLRCNKUKJUSLOA-FSRHSHDFSA-M |
手性 SMILES |
C[C@H](CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
规范 SMILES |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
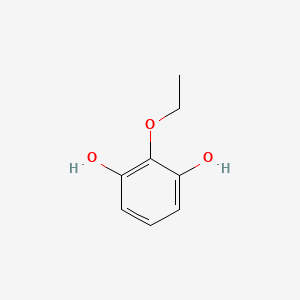

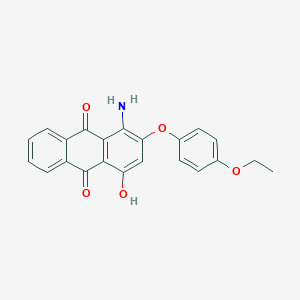
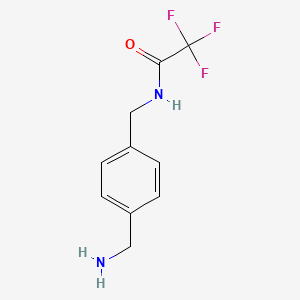
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
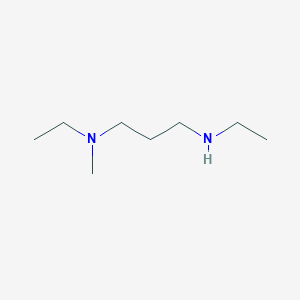

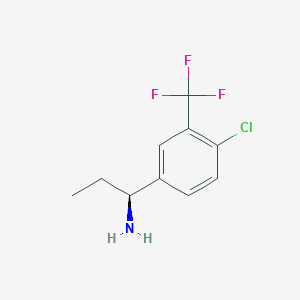
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
